((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features an azido group attached to an octyl chain, which is further linked to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 8-bromo-1-octanol with sodium azide to form 8-azido-1-octanol. This intermediate is then reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in ((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, imidazole, triethylamine.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Click Chemistry: Copper(I) catalysts, alkynes.
Major Products:
Substitution: Various substituted octyl derivatives.
Reduction: 8-aminooctyl derivatives.
Click Chemistry: Triazole-linked compounds.
Scientific Research Applications
Chemistry: ((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through azide-alkyne cycloaddition, enabling the study of biological processes and the development of bioconjugates.
Medicine: In medicinal chemistry, this compound can be employed in the synthesis of drug candidates and diagnostic agents, particularly those that require bioorthogonal labeling.
Industry: The compound finds applications in materials science, where it can be used to functionalize surfaces and create novel materials with specific properties.
Mechanism of Action
The mechanism of action of ((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is highly specific and efficient, making it useful for bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes.
Comparison with Similar Compounds
- (3-Bromopropoxy)(tert-butyl)dimethylsilane
- (5-Bromopentyloxy)(tert-butyl)dimethylsilane
Comparison:
- ((8-Azidooctyl)oxy)(tert-butyl)dimethylsilane features an azido group, which provides unique reactivity, particularly in click chemistry, compared to the bromo groups in the similar compounds.
- The longer octyl chain in this compound may offer different solubility and steric properties compared to the shorter propyl and pentyl chains in the similar compounds .
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
8-azidooctoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3OSi/c1-14(2,3)19(4,5)18-13-11-9-7-6-8-10-12-16-17-15/h6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYQQBKWGHTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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